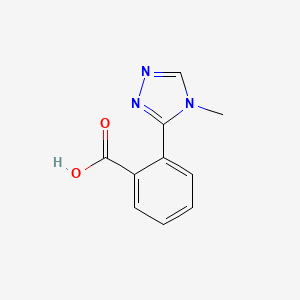

2-(4-methyl-4H-1,2,4-triazol-3-yl)benzoic acid

描述

属性

IUPAC Name |

2-(4-methyl-1,2,4-triazol-3-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-13-6-11-12-9(13)7-4-2-3-5-8(7)10(14)15/h2-6H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQSIERKWMDWLQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1C2=CC=CC=C2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methyl-4H-1,2,4-triazol-3-yl)benzoic acid typically involves the Ullmann-Goldberg coupling reaction. This method uses 2-bromo-4-methylbenzoic acid and 1H-1,2,3-triazole as starting materials. The reaction is catalyzed by copper(I) oxide (Cu2O) and proceeds without the need for additional ligands . The reaction conditions generally include heating the mixture to a specific temperature to facilitate the coupling process.

Industrial Production Methods

For large-scale production, the same Ullmann-Goldberg coupling reaction can be employed with optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, reaction time, and the use of appropriate solvents to maximize efficiency and minimize by-products .

化学反应分析

Types of Reactions

2-(4-Methyl-4H-1,2,4-triazol-3-yl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced forms of the compound.

Substitution: The triazole ring and benzoic acid moiety can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with modified functional groups .

科学研究应用

Pharmaceutical Development

Antifungal Agents

The compound is primarily recognized for its role as an intermediate in synthesizing antifungal agents. Research indicates that derivatives of triazole, including 2-(4-methyl-4H-1,2,4-triazol-3-yl)benzoic acid, exhibit potent antifungal activity against various pathogens. For instance, studies have demonstrated that triazole derivatives can inhibit the growth of fungi by interfering with the synthesis of ergosterol, a critical component of fungal cell membranes .

Antimicrobial Activity

In addition to antifungal properties, this compound has shown promising antimicrobial activity. A study highlighted the synthesis of novel triazole derivatives that exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections . The structural optimization of these compounds has been linked to enhanced efficacy against resistant strains.

Agricultural Chemicals

Pesticide Formulation

The compound is utilized in developing agrochemicals aimed at pest control. Its incorporation into pesticide formulations enhances their effectiveness while minimizing environmental impact. Research has indicated that triazole derivatives can serve as effective fungicides and herbicides, providing a sustainable approach to agricultural pest management .

Biochemical Research

Enzyme Inhibition Studies

In biochemical research, this compound is employed to study enzyme inhibition and receptor binding mechanisms. Its ability to interact with various biological targets makes it a valuable tool for understanding complex biochemical pathways . For example, studies have shown that certain triazole derivatives can inhibit specific enzymes involved in metabolic processes, contributing to the design of new therapeutic agents.

Case Study: Antimicrobial Screening

A notable case study involved the synthesis of several triazole derivatives, which were screened for antimicrobial activity using agar-well diffusion methods. The results indicated that certain compounds derived from this compound exhibited significant inhibitory effects against Candida albicans and other microbial strains .

Material Science

Polymer Development

In material science, this compound is explored for its potential in developing new materials with enhanced properties such as thermal stability and chemical resistance. The incorporation of triazole moieties into polymer matrices has been shown to improve their mechanical properties and durability .

Data Summary Table

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Pharmaceutical Development | Antifungal agents | Effective against various fungal pathogens |

| Antimicrobial agents | Significant antibacterial activity | |

| Agricultural Chemicals | Pesticide formulation | Enhanced efficacy with reduced environmental impact |

| Biochemical Research | Enzyme inhibition studies | Valuable for studying biochemical pathways |

| Material Science | Polymer development | Improved thermal stability and chemical resistance |

作用机制

The mechanism of action of 2-(4-methyl-4H-1,2,4-triazol-3-yl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, facilitating its binding to active sites of enzymes. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

相似化合物的比较

Key Observations:

- Methyl Substitution : The 4-methyl group on the triazole enhances metabolic stability and hydrophobic interactions, critical for antimicrobial activity .

- Sulfanyl Linkages : Thioether or sulfanyl groups (e.g., in AB3) improve binding to enzyme pockets but may increase ALogP, affecting solubility .

- Optical Properties : Hyperpolarizability is maximized in methyl-substituted triazoles due to electron-withdrawing effects of the benzoic acid group .

Antimicrobial and Antitubercular Activity:

Nonlinear Optical (NLO) Properties:

- The title compound’s hyperpolarizability (β = 9× urea) surpasses adamantane-triazole hybrids (β ≈ urea) and thiazole azo dyes . This is attributed to its planar conjugated system and electron-deficient triazole ring.

Physicochemical and Computational Data

生物活性

2-(4-methyl-4H-1,2,4-triazol-3-yl)benzoic acid, also known as 4-(4-methyl-4H-1,2,4-triazol-3-yl)benzoic acid, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant research findings and data.

- Molecular Formula : C10H9N3O2

- Molecular Weight : 203.2 g/mol

- CAS Number : 1341160-65-3

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains and found it to inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL depending on the bacterial species tested.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | 32 |

These findings suggest that the compound may be a promising candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism of action appears to involve the activation of caspases and the generation of reactive oxygen species (ROS), leading to cell cycle arrest and subsequent cell death.

A notable study reported that treatment with this compound resulted in a significant decrease in cell viability:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

The compound's ability to trigger apoptotic pathways highlights its potential as a therapeutic agent in cancer treatment .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer effects, this compound has demonstrated anti-inflammatory properties. Research has shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a possible application in treating inflammatory diseases.

Case Studies

- Study on Antimicrobial Efficacy : A comprehensive study published in a peer-reviewed journal investigated the antimicrobial effects of various triazole derivatives, including this compound. The results confirmed its effectiveness against resistant bacterial strains and suggested further exploration for clinical applications .

- Anticancer Mechanism Exploration : Another research effort focused on elucidating the mechanisms by which this compound induces apoptosis in cancer cells. The study utilized flow cytometry and Western blot analyses to demonstrate increased levels of cleaved caspases and PARP in treated cells .

常见问题

Q. What are the standard synthetic routes for 2-(4-methyl-4H-1,2,4-triazol-3-yl)benzoic acid, and what reaction conditions optimize yield?

The synthesis typically involves coupling a benzoic acid derivative with a functionalized 1,2,4-triazole moiety. A common approach includes nucleophilic substitution or condensation reactions under alkaline conditions. For example, heating equimolar amounts of precursors in an alkali medium (e.g., NaOH) can promote thiol group reactivity in triazole intermediates . Optimization requires precise temperature control (~45–60°C) and pH monitoring to minimize side products .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

- 1H NMR spectroscopy identifies proton environments, particularly distinguishing triazole ring protons (δ ~7.5–8.5 ppm) and benzoic acid protons (δ ~12–13 ppm for -COOH) .

- LC-MS confirms molecular weight and purity, especially for detecting sulfhydryl (-SH) or ester derivatives .

- Elemental analysis (C, H, N) validates stoichiometry, critical for confirming substituent incorporation .

Q. What preliminary biological activities have been observed for 1,2,4-triazole-containing analogs?

Triazole derivatives exhibit antimicrobial, antifungal, and anti-inflammatory properties. For example, compounds with thioether or mercapto groups show enhanced binding to microbial enzymes, as demonstrated in in vitro assays against S. aureus and C. albicans . Structure-activity relationship (SAR) studies suggest that electron-withdrawing groups (e.g., -NO₂, -CF₃) on the benzoic acid moiety improve bioactivity .

Advanced Research Questions

Q. How can conflicting data on the compound’s enzyme inhibition efficacy be resolved?

Discrepancies may arise from assay conditions (e.g., pH, substrate concentration) or impurities in synthesized batches. Methodological solutions include:

- Reproducibility checks : Standardize enzyme (e.g., COX-2) source and assay protocols across labs.

- HPLC purification : Ensure >98% purity before testing .

- Computational docking : Validate binding modes using software like AutoDock to reconcile experimental IC₅₀ values with theoretical predictions .

Q. What strategies are recommended for improving the compound’s pharmacokinetic properties?

- Prodrug design : Esterification of the -COOH group (e.g., methyl or ethyl esters) enhances membrane permeability .

- Salt formation : Sodium or potassium salts improve aqueous solubility, as shown for similar triazole-benzoic acid hybrids .

- Microencapsulation : Use liposomal carriers to prolong half-life in vivo .

Q. How can advanced analytical methods elucidate the compound’s degradation pathways?

- Accelerated stability studies : Expose the compound to heat (40–60°C), light, and humidity, then analyze degradation products via UPLC-QTOF-MS .

- Isotopic labeling : Track hydrolytic cleavage of the triazole ring using ¹⁵N-labeled analogs .

- DFT calculations : Predict degradation intermediates by modeling bond dissociation energies (BDEs) of labile groups (e.g., -S-S-) .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。